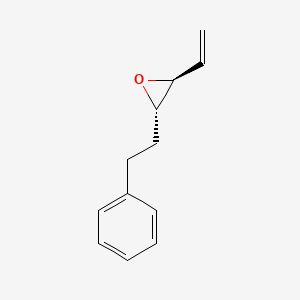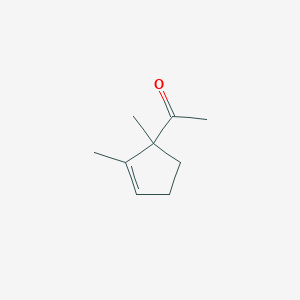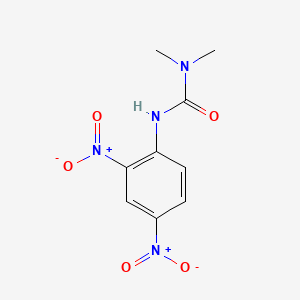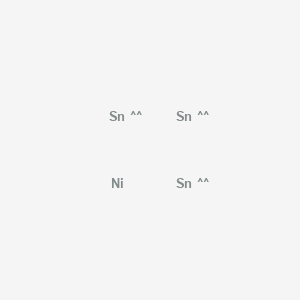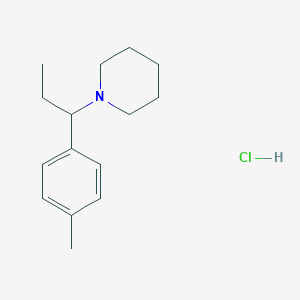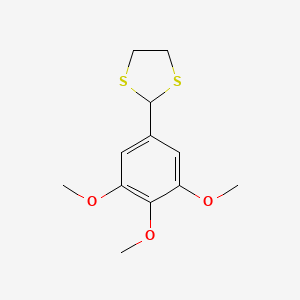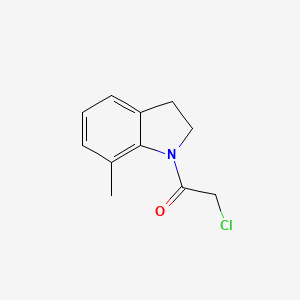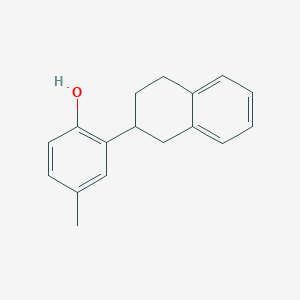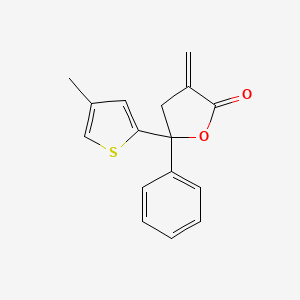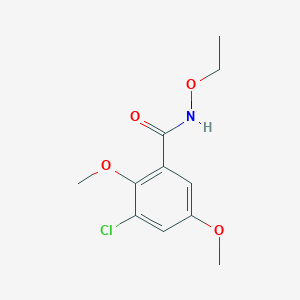![molecular formula C10H16O B14467277 4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 66338-41-8](/img/structure/B14467277.png)
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C10H16O. It is a bicyclic ether with a unique structure that includes an oxirane ring fused to a cyclohexane ring.
Métodos De Preparación
The synthesis of 4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be converted to the desired compound .
Análisis De Reacciones Químicas
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 7-oxabicyclo[4.1.0]heptan-2-one .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticapsin analog . In medicine, it is being investigated for its potential therapeutic properties. Additionally, in the industry, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a specific manner, leading to its observed effects. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as 7-oxabicyclo[4.1.0]heptane and its derivatives. These compounds share a similar bicyclic structure but differ in their substituents and functional groups. The presence of the ethenyl and dimethyl groups in this compound makes it unique and imparts specific chemical and physical properties .
Conclusion
4-Ethenyl-1,4-dimethyl-7-oxabicyclo[410]heptane is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials
Propiedades
Número CAS |
66338-41-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-4-9(2)5-6-10(3)8(7-9)11-10/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
SPGMNSDVDPWYIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C(C1)O2)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
